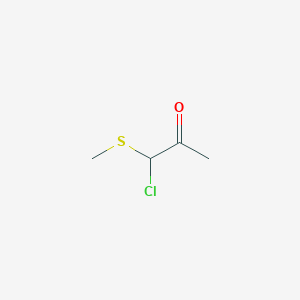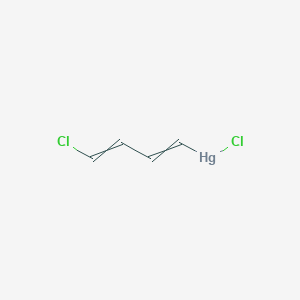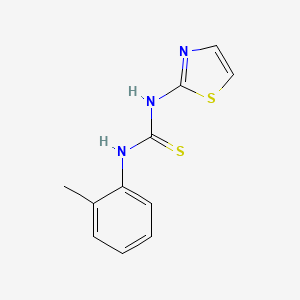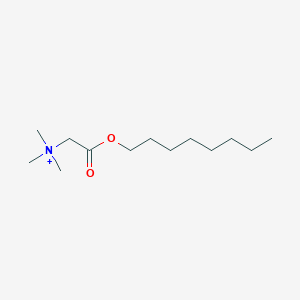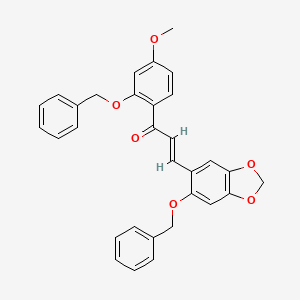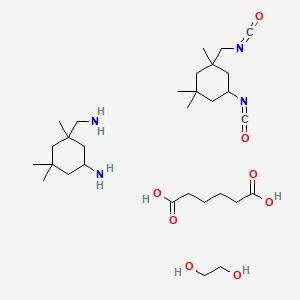
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and elastomers. The polymer is formed through the reaction of hexanedioic acid with several other components, resulting in a material with enhanced mechanical and chemical resistance.
Méthodes De Préparation
The synthesis of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several steps:
-
Synthetic Routes and Reaction Conditions
- The polymerization process begins with the reaction of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure complete reaction.
- 1,2-ethanediol is then added to the reaction mixture, which helps in forming the polymer backbone.
- Finally, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is introduced to the mixture, resulting in the formation of the final polymer product.
-
Industrial Production Methods
- Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise proportions.
- The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
- The polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
Analyse Des Réactions Chimiques
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes several types of chemical reactions:
-
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, which may affect its mechanical properties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced with others.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
- Reducing agents like sodium borohydride may be used for reduction reactions.
- Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other complex polymers.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
-
Medicine
- Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.
-
Industry
- Widely used in the production of coatings, adhesives, and elastomers due to its durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several molecular targets and pathways:
-
Molecular Targets
- The polymer interacts with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding.
- Its unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties.
-
Pathways Involved
- The polymerization process involves the formation of urethane and urea linkages, which contribute to the material’s mechanical strength and chemical resistance.
- The presence of multiple functional groups allows for versatile reactivity and modification, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can be compared with other similar compounds:
-
Similar Compounds
Hexanedioic acid, polymer with 2-(2-aminoethyl)aminoethanesulfonic acid: This polymer has different functional groups, resulting in distinct properties and applications.
Hexanedioic acid, polymer with 1,6-hexanediamine: Another similar polymer with different mechanical and chemical properties.
-
Uniqueness
- The unique combination of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol, and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane results in a polymer with exceptional mechanical strength, chemical resistance, and versatility.
- Its ability to undergo various chemical reactions and modifications makes it suitable for a wide range of applications, from industrial to biomedical fields.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53184-55-7 |
|---|---|
Formule moléculaire |
C30H56N4O8 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clé InChI |
MRJFZOSIOJZPSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(CO)O |
Numéros CAS associés |
53184-55-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
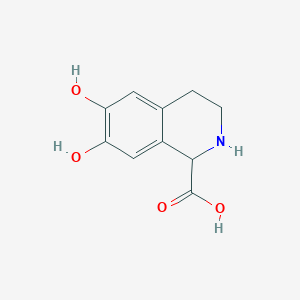
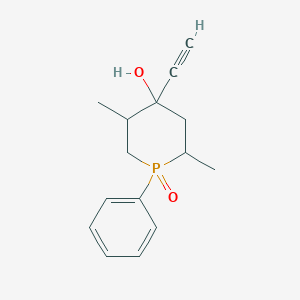
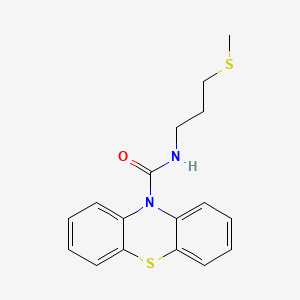
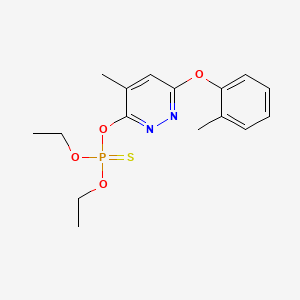
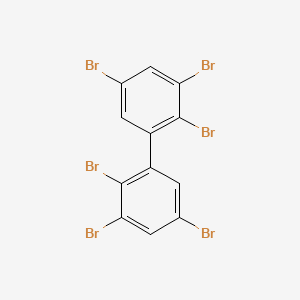
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
